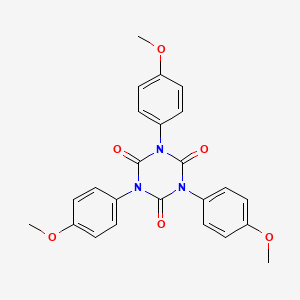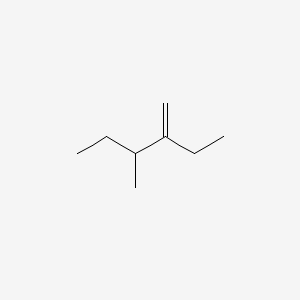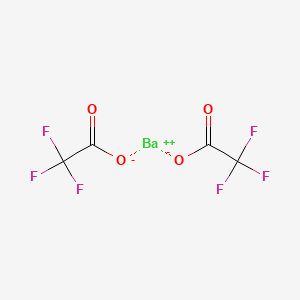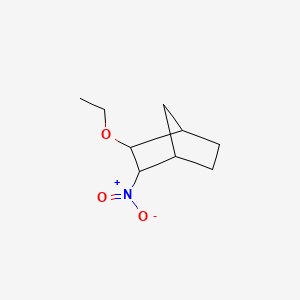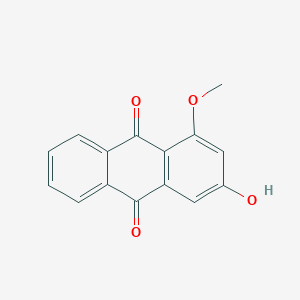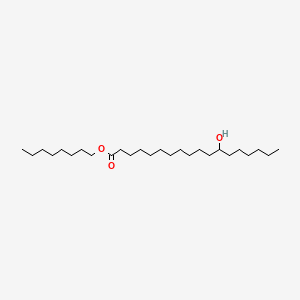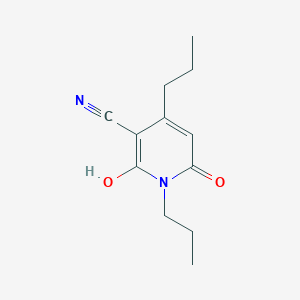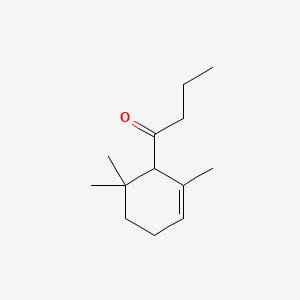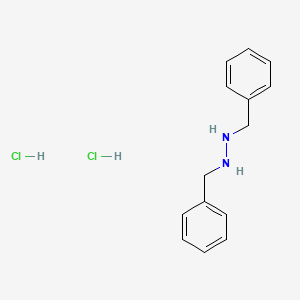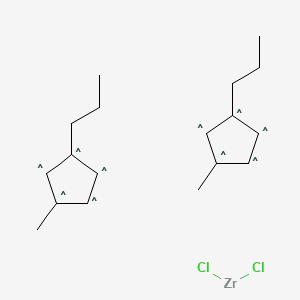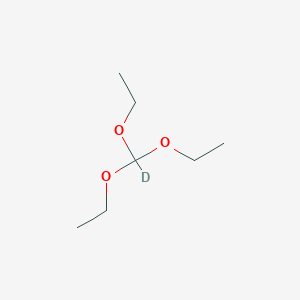
Triethyl orthoformate-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl orthoformate-d1 is a deuterated form of triethyl orthoformate, an organic compound with the formula HC(OC₂H₅)₃. This colorless volatile liquid is the ortho ester of formic acid and is commercially available. It is used as a reagent in organic synthesis, particularly in the formation of ethyl esters and as a formylating agent .
Métodos De Preparación
Triethyl orthoformate-d1 can be synthesized through several methods. One common method involves the reaction of sodium ethoxide, formed in situ from sodium and absolute ethanol, with chloroform . The reaction is as follows: [ \text{CHCl}_3 + 3 \text{Na} + 3 \text{EtOH} \rightarrow \text{HC(OEt)}_3 + \frac{3}{2} \text{H}_2 + 3 \text{NaCl} ]
Industrial production typically involves the reaction of hydrogen cyanide with ethanol .
Análisis De Reacciones Químicas
Triethyl orthoformate-d1 undergoes various types of chemical reactions, including:
Formylation Reactions: It is used in the Bodroux-Chichibabin aldehyde synthesis to prepare aldehydes with one carbon higher by reacting with Grignard reagents.
Esterification: It converts carboxylic acids to ethyl esters when refluxed neat in excess.
Coordination Chemistry: It converts metal aquo complexes to the corresponding ethanol complexes.
Common reagents used in these reactions include Grignard reagents, carboxylic acids, and metal aquo complexes. Major products formed include aldehydes, ethyl esters, and ethanol complexes .
Aplicaciones Científicas De Investigación
Triethyl orthoformate-d1 has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including aldehydes and esters.
Coordination Chemistry: It is used to convert metal aquo complexes to ethanol complexes.
Formylation Agent: It is used in the electrophilic formylation of activated aromatic species such as phenol.
Mecanismo De Acción
The mechanism by which triethyl orthoformate-d1 exerts its effects involves the generation of dialkoxycarbon ions in situ under acid catalysis. These ions can then participate in formylation reactions, converting carboxylic acids to ethyl esters and forming aldehydes from Grignard reagents .
Comparación Con Compuestos Similares
Triethyl orthoformate-d1 can be compared with other similar compounds such as:
Trimethyl orthoformate: Similar in structure but with methyl groups instead of ethyl groups.
Triethyl orthoacetate: Another orthoester with a similar structure but derived from acetic acid instead of formic acid.
This compound is unique due to its deuterium labeling, which can be useful in specific research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C7H16O3 |
|---|---|
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
[deuterio(diethoxy)methoxy]ethane |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3/i7D |
Clave InChI |
GKASDNZWUGIAMG-WHRKIXHSSA-N |
SMILES isomérico |
[2H]C(OCC)(OCC)OCC |
SMILES canónico |
CCOC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


